P-(2'-Iodo-5'-thenoyl)hydrotropic acid

描述

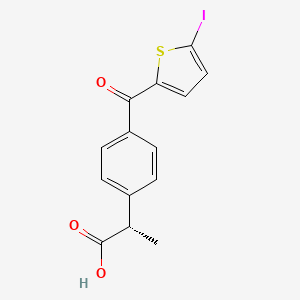

Structure

3D Structure

属性

分子式 |

C14H11IO3S |

|---|---|

分子量 |

386.21 g/mol |

IUPAC 名称 |

(2S)-2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18)/t8-/m0/s1 |

InChI 键 |

UIZPHGUBGPJBAR-QMMMGPOBSA-N |

手性 SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |

规范 SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |

同义词 |

iodosuprofen p-(2'-iodo-5'-thenoyl)hydrotropic acid |

产品来源 |

United States |

Advanced Synthetic Methodologies for P 2 Iodo 5 Thenoyl Hydrotropic Acid and Its Derivatives

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic route by mentally deconstructing the target molecule into simpler, commercially available starting materials. lseee.net For P-(2'-Iodo-5'-thenoyl)hydrotropic acid, the primary disconnection points are the amide bond and the carbon-carbon bond connecting the thenoyl and phenyl moieties.

This analysis reveals two key intermediates:

2'-Iodo-5'-thenoyl chloride: This acyl chloride is the reactive component that will ultimately form the ketone linkage.

2-(4-aminophenyl)propanoic acid (a derivative of hydrotropic acid): This scaffold provides the chiral propanoic acid moiety.

Synthesis of the 2'-Iodo-5'-thenoyl Substructure

The synthesis of the 2'-Iodo-5'-thenoyl substructure is a critical phase that involves the precise functionalization of a thiophene (B33073) ring.

The introduction of an iodine atom at the 5-position of the thiophene ring is a key step. Direct iodination of thiophene-2-carboxylic acid can be achieved using various iodinating agents. A common method involves the use of iodine monochloride in a suitable solvent like glacial acetic acid. google.com The reaction proceeds via electrophilic aromatic substitution, where the iodine cation attacks the electron-rich thiophene ring. The regioselectivity of this reaction is directed by the carboxyl group, favoring substitution at the 5-position.

Alternatively, for more complex substrates or to achieve higher selectivity, a metal-halogen exchange reaction can be employed. This typically involves the use of an organolithium reagent to deprotonate the desired position, followed by quenching with an iodine source.

Once the 5-iodothiophene-2-carboxylic acid is obtained, it must be converted into a more reactive acylating agent, typically the acyl chloride. This transformation is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). google.com The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to yield the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of a nonpolar solvent such as carbon tetrachloride can be beneficial. google.com The resulting 2'-Iodo-5'-thenoyl chloride is a key reagent for the subsequent coupling reaction. sigmaaldrich.com

Synthesis of the Hydrotropic Acid Scaffold

There are two primary approaches to obtaining the desired enantiomer of the hydrotropic acid scaffold: chiral resolution and asymmetric synthesis.

Chiral Resolution: This method involves the synthesis of a racemic mixture of the hydrotropic acid, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the hydrotropic acid can be recovered by treatment with an acid.

Stereoselective Synthesis: This more advanced approach aims to directly synthesize the desired enantiomer, avoiding the need for a resolution step. One common strategy involves the use of a chiral auxiliary. The auxiliary is temporarily attached to the prochiral substrate, directing the subsequent chemical transformations to occur from a specific face of the molecule. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Asymmetric hydrogenation of a suitable α,β-unsaturated precursor is another powerful method for establishing the chiral center.

Coupling Reactions for this compound Formation

The final step in the synthesis of this compound is the formation of the ketone linkage between the two key intermediates. This is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, the 2'-Iodo-5'-thenoyl chloride acts as the acylating agent, and the phenyl ring of the hydrotropic acid scaffold is the nucleophile. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride towards nucleophilic attack. acs.org

Modern cross-coupling methodologies offer milder and more functional group-tolerant alternatives to traditional Friedel-Crafts reactions. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, have become powerful tools for the formation of carbon-carbon bonds. tandfonline.comnih.gov For instance, a Suzuki-type coupling could involve the reaction of an arylboronic acid with the 2'-Iodo-5'-thenoyl chloride in the presence of a palladium catalyst. tandfonline.com These methods often provide higher yields and regioselectivity under less harsh conditions. organic-chemistry.org Nickel-catalyzed coupling reactions have also emerged as a viable option for the synthesis of aryl ketones. acs.orgrsc.org

The choice of coupling method depends on the specific substrates and the desired reaction conditions. The optimization of catalyst, ligands, base, and solvent is crucial for achieving high yields and purity of the final product.

Carbon-Carbon Bond Formation Methodologies

The central carbon-carbon bond in this compound, which connects the hydrotropic acid moiety to the thenoyl group, is typically forged using well-established acylation reactions. The Friedel-Crafts acylation is a primary method for this transformation. researchgate.netorganic-chemistry.orgbeilstein-journals.org This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group.

In the context of synthesizing this compound, the synthesis would likely involve the acylation of a suitable hydrotropic acid precursor with a 2-iodo-5-thenoyl chloride. The hydrotropic acid precursor would be a derivative of 2-phenylpropanoic acid. The 2-iodo-5-thenoyl chloride can be prepared from 2-iodothiophene (B115884) through a series of reactions.

The general approach for the synthesis of related 2-(4-benzoylphenyl)propanoic acid derivatives often involves the Friedel-Crafts acylation of an appropriate aromatic substrate with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. researchgate.netdrugfuture.com For the synthesis of the target molecule, this would translate to the reaction of a hydrotropic acid derivative with 2-iodo-5-thenoyl chloride.

Alternative carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Heck coupling, could also be envisioned for the synthesis of derivatives, particularly for modifications on the thiophene or phenyl rings. However, for the direct construction of the ketone linkage, Friedel-Crafts acylation remains a more direct and commonly employed strategy.

Optimization of Reaction Conditions and Yields

The efficiency of the Friedel-Crafts acylation is highly dependent on the optimization of several reaction parameters to achieve high yields and minimize side products. Key factors that require careful consideration include the choice of Lewis acid catalyst, the solvent, reaction temperature, and the stoichiometry of the reactants.

Catalyst Selection: A variety of Lewis acids can be employed to catalyze Friedel-Crafts acylations, with aluminum chloride (AlCl₃) being a traditional choice. researchgate.net However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be effective, sometimes offering milder reaction conditions or improved selectivity. researchgate.netnih.govorganic-chemistry.org The choice of catalyst can significantly impact the reaction's efficiency and may need to be empirically determined for the specific substrates involved.

Solvent Effects: The solvent plays a crucial role in the Friedel-Crafts reaction by influencing the solubility of reactants and the activity of the catalyst. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. scirp.org The selection of an appropriate solvent is critical to ensure a homogeneous reaction mixture and to facilitate the reaction's progress.

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of reaction with the potential for side reactions or degradation of the starting materials or product. Some Friedel-Crafts acylations can be conducted at room temperature, while others may require heating to proceed at a reasonable rate. imedpub.comnih.gov

Stoichiometry: The molar ratio of the reactants and the catalyst is another important parameter to optimize. Often, a slight excess of the acylating agent is used to drive the reaction to completion. The amount of Lewis acid catalyst can also be varied, though it is typically used in stoichiometric amounts in classical Friedel-Crafts acylations.

By systematically varying these parameters, the yield of this compound can be maximized, and the formation of unwanted byproducts can be minimized.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, derivatization strategies would focus on systematically modifying different parts of the molecule to probe their importance for its intended biological target.

Modifications on the Thiophene Ring

The thiophene ring is a key structural feature and a prime target for modification in SAR studies. The thiophene moiety is a common scaffold in many biologically active compounds and is often considered a bioisostere of a phenyl ring. nih.govencyclopedia.pubspectrabase.comnih.govpsu.edu Modifications can include:

Substitution at other positions: Introducing various substituents (e.g., alkyl, alkoxy, nitro, or other halogen groups) at the vacant positions on the thiophene ring can explore the steric and electronic requirements for activity. researchgate.netdeepdyve.com

These modifications can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Alterations of the Hydrotropic Acid Group

The hydrotropic acid group, specifically the 2-phenylpropanoic acid moiety, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for their activity. acs.orgnih.govsemanticscholar.org Alterations to this group can include:

Modification of the propionic acid side chain: The length and branching of the alkyl chain can be varied. For instance, converting the propionic acid to acetic acid or butyric acid derivatives would probe the optimal chain length for activity. nih.govacs.org

Esterification or amidation of the carboxylic acid: Converting the carboxylic acid to various esters or amides can affect the compound's polarity, solubility, and potential for prodrug strategies.

Substitution on the phenyl ring: Introducing substituents on the phenyl ring of the hydrotropic acid moiety can explore additional binding interactions with the target protein.

Investigation of Halogen Substituent Effects

The iodine atom on the thiophene ring is a specific and important feature of the molecule. The nature and position of halogen substituents can profoundly influence a molecule's biological activity through various mechanisms, including steric, electronic, and hydrophobic effects. farmaciajournal.com

SAR studies would involve:

Varying the halogen: Replacing the iodine with other halogens such as bromine, chlorine, or fluorine would systematically alter the size, electronegativity, and lipophilicity of the substituent, providing valuable information on the optimal halogen for activity.

Changing the position of the halogen: Moving the halogen to other positions on the thiophene ring would help to map the binding pocket of the target and understand the spatial requirements for interaction.

Introducing multiple halogens: The effect of di- or tri-halogenation on the thiophene ring could also be explored to see if this enhances activity.

These investigations are crucial for fine-tuning the properties of the lead compound to develop more potent and selective analogs.

Analytical Purity Assessment and Spectroscopic Characterization

Ensuring the purity and confirming the structure of newly synthesized compounds like this compound and its derivatives is a critical step in the drug discovery and development process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds. scirp.orgfarmaciajournal.comuobaghdad.edu.iqrjpbcs.comnih.gov By developing a suitable HPLC method, the presence of any impurities, such as starting materials, byproducts, or degradation products, can be detected and quantified. researchgate.netimedpub.comacs.orgnih.govamazonaws.comnih.gov Gas chromatography (GC) may also be used if the compound or its derivatives are sufficiently volatile and thermally stable.

Spectroscopic Techniques: A suite of spectroscopic methods is used to elucidate and confirm the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. spectrabase.comresearchgate.netchemicalbook.comspectrabase.comresearchgate.netbeilstein-journals.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectra allow for the unambiguous assignment of the proton and carbon atoms in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. nih.gov Characteristic absorption bands for the carbonyl group of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the vibrations of the aromatic rings would be expected in the IR spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data helps to confirm the molecular formula and provides further evidence for the proposed structure.

The combination of these analytical techniques provides a comprehensive assessment of the purity and a confident confirmation of the chemical structure of this compound and its derivatives, which is essential for any further biological evaluation.

Molecular Interactions and Mechanistic Studies of P 2 Iodo 5 Thenoyl Hydrotropic Acid

Inhibition of Prostaglandin (B15479496) G/H Synthase 1 (PTGS1/COX-1)

Prostaglandin G/H Synthase 1, commonly known as Cyclooxygenase-1 (COX-1), is a constitutively expressed enzyme responsible for the biosynthesis of prostanoids that regulate various physiological "housekeeping" functions. litfl.com P-(2'-Iodo-5'-thenoyl)hydrotropic acid has been identified as an inhibitor of PTGS1/COX-1, and its interactions with the enzyme have been characterized through various biochemical and structural methods. nih.govdrugbank.com

Enzymatic Assays for Inhibitory Potency and Selectivity

The inhibitory activity of a compound against COX-1 is quantified using enzymatic assays that measure the production of prostaglandins (B1171923). The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov A variety of assay methods are employed to screen for and characterize COX inhibitors.

Commonly used enzymatic assays include:

Oxygen Consumption Assay: This method monitors the cyclooxygenase reaction by measuring the consumption of oxygen with an oxygen sensor. sigmaaldrich.com

Peroxidase Co-substrate Oxidation Assay: This assay measures the peroxidase activity of the COX enzyme, which is coupled to the cyclooxygenase reaction. sigmaaldrich.com

Immunoassays (ELISA): Enzyme-linked immunosorbent assays can quantify the production of specific prostaglandins, such as Prostaglandin E2 (PGE2), providing a direct measure of enzyme activity. nih.gov

Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the quantitative analysis of COX products like PGE2, overcoming some limitations of other assays. nih.gov

For this compound, its development as an analog of suprofen was intended to create a potent inhibitor. Studies indicate that the addition of the iodine atom to the thiophene (B33073) ring of suprofen results in a mild loss of inhibitory potency. nih.gov To determine selectivity, the IC50 value for COX-1 is compared to the IC50 value for the inducible isoform, COX-2. This ratio (IC50 COX-2 / IC50 COX-1) provides a measure of the inhibitor's preference for one isoform over the other.

Below is a representative table comparing the inhibitory potencies of common NSAIDs against COX-1 and COX-2, which provides context for the expected performance of this compound.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |

| Indomethacin | 0.05 - 0.7 | 0.9 - 2.6 | ~1.3 - 52 |

| Suprofen | 0.1 - 1.0 | 1.0 - 10 | ~10 |

| Ibuprofen (B1674241) | 2.2 - 13 | 12 - 47 | ~2.5 - 5.5 |

| Celecoxib | 4 - 15 | 0.003 - 0.04 | ~0.0002 - 0.01 |

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.

Kinetic Characterization of Enzyme-Inhibitor Binding

The interaction between an NSAID and a COX enzyme can be characterized by its kinetic behavior. NSAIDs exhibit several distinct modes of COX inhibition based on the nature and timing of the binding events. nih.gov

Competitive Inhibition: The inhibitor reversibly binds to the active site, competing directly with the substrate, arachidonic acid. Ibuprofen is a classic example of a competitive inhibitor. nih.gov

Time-Dependent Inhibition: The inhibitor may initially form a reversible complex with the enzyme, which then slowly converts to a more tightly bound complex. This behavior is characteristic of tight-binding inhibitors like indomethacin. nih.gov

Covalent Inhibition: Some inhibitors, like aspirin, form an irreversible covalent bond with a residue in the active site, permanently inactivating the enzyme. nih.gov

The kinetic characterization of this compound's binding to COX-1 suggests it acts as a competitive, time-independent inhibitor. The binding is rapid and reversible, consistent with the behavior of other phenylpropionic acid derivatives like flurbiprofen and its parent compound, suprofen. This mode of inhibition involves the inhibitor occupying the active site channel, thereby preventing the substrate from binding.

Mechanism of Action within the Cyclooxygenase Active Site

The mechanism by which this compound inhibits COX-1 has been elucidated through X-ray crystallography. The crystal structure of the complex (PDB ID: 1PGE) reveals that the inhibitor binds within the long, hydrophobic channel that forms the cyclooxygenase active site. nih.gov

The binding orientation positions the inhibitor at the upper end of this channel. The carboxylate group of the hydrotropic acid moiety forms a critical salt bridge with the positively charged guanidinium group of Arginine-120 (Arg-120) located at the channel's entrance. nih.gov This interaction is a hallmark of many acidic NSAIDs and serves to anchor the inhibitor in the active site.

By occupying this position, this compound physically obstructs the access of the substrate, arachidonic acid, to the catalytic tyrosine residue (Tyr-385) located deeper within the active site. Tyr-385 is essential for catalysis, as it initiates the cyclooxygenase reaction by abstracting a hydrogen atom from arachidonic acid. nih.gov The blockage of substrate access to this key residue is the primary mechanism of inhibition for this class of NSAIDs. nih.gov

Comparative Mechanistic Analysis with Known NSAIDs

Comparing the binding and inhibition profile of this compound with other well-characterized NSAIDs provides valuable structure-activity relationship insights.

Comparison with Suprofen and Indomethacin Analogs

Suprofen: this compound was designed as an analog of suprofen. The primary structural difference is the substitution of a hydrogen atom with an iodine atom on the thiophene ring. nih.gov This modification was intended to introduce a heavy atom for crystallographic phasing without significantly altering the binding mode. nih.gov As predicted, the binding orientation of the iodinated analog within the COX-1 active site is nearly identical to that observed for other profen-class NSAIDs like flurbiprofen. nih.gov Both compounds anchor to Arg-120 and occupy the upper portion of the active site channel. The addition of the bulky iodine atom results in a slight decrease in inhibitory potency compared to suprofen itself. nih.gov

Structural Basis for Differential Binding and Inhibition Profiles

The structural differences between the COX-1 and COX-2 active sites form the basis for inhibitor selectivity. A key difference is the substitution of Isoleucine-523 (Ile-523) in COX-1 with a smaller Valine-523 (Val-523) in COX-2. This change creates an additional side pocket in the COX-2 active site that is not present in COX-1.

This compound, like its parent compound suprofen, is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2. Its binding is confined to the main channel of the active site and does not extend into the COX-2-specific side pocket. The binding mode is largely conserved between the two isoforms, centered on the salt bridge with Arg-120.

In contrast, COX-2 selective inhibitors (coxibs) are designed with bulky side groups (e.g., a sulfonamide group on celecoxib) that can fit into the larger active site and occupy the side pocket created by the Val-523 substitution. This additional interaction significantly increases their binding affinity and selectivity for COX-2 over COX-1.

The binding of this compound is stabilized by several key interactions within the COX-1 active site, as revealed by its crystal structure:

| Interacting Residue | Type of Interaction | Moiety of Inhibitor Involved |

| Arg-120 | Salt Bridge / Ionic | Carboxylate group |

| Tyr-355 | Hydrogen Bond | Carboxylate group |

| Val-349, Ala-527, Ser-530 | van der Waals / Hydrophobic | Phenyl and Thiophene rings |

These interactions are characteristic of non-selective, competitive NSAIDs and explain their mechanism of action. The introduction of the iodine atom provides a valuable structural probe but does not fundamentally alter this binding paradigm, leading to a similar, non-selective inhibition profile as suprofen.

Investigation of Potential Interaction with Other Prostaglandin Synthase Isoforms (e.g., PTGS2/COX-2)

The family of non-steroidal anti-inflammatory drugs (NSAIDs) is broadly characterized by their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. These enzymes exist in at least two isoforms, COX-1 (PTGS1) and COX-2 (PTGS2). While COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, COX-2 is typically induced during inflammation and is a primary target for anti-inflammatory therapies.

Currently, publicly available scientific literature, as accessed through comprehensive searches, does not provide specific data on the inhibitory activity or binding affinity of this compound towards the PTGS2/COX-2 isoform. While its inhibitory action on COX-1 is documented, its selectivity profile remains uncharacterized in comparative studies against COX-2. The structural characteristics of an NSAID, such as the presence of bulky side groups, can influence its selective binding to the larger active site of COX-2. However, without empirical data from enzymatic assays or computational modeling studies specifically for iodosuprofen, any commentary on its COX-2 interaction remains speculative.

Table 1: Comparative COX Inhibition Data (Illustrative)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Ibuprofen | 2.5 | 2.5 | 1 |

| Celecoxib | 15 | 0.04 | 0.0027 |

This table is illustrative and highlights the lack of specific data for this compound.

Exploration of Cellular Pathway Modulation beyond Cyclooxygenase (in non-human cell lines or models)

Future research endeavors could fruitfully explore these areas to build a more complete mechanistic profile of iodosuprofen. Such studies would be invaluable in determining if this compound possesses novel mechanisms of action that differentiate it from other members of the NSAID class.

Table 2: Potential Non-Cyclooxygenase Cellular Pathways for Investigation

| Pathway | Potential Effect of Modulation | Relevance to Inflammation and Disease |

| NF-κB Signaling | Inhibition of pro-inflammatory gene expression | Central role in inflammatory and immune responses |

| MAPK Signaling | Modulation of cellular stress and inflammatory responses | Involved in cytokine production and cell proliferation |

| PPARs | Activation leading to anti-inflammatory effects | Regulate lipid metabolism and inflammation |

This table outlines potential avenues for future research into the non-COX mediated effects of this compound.

Structural Biology and Crystallographic Investigations of P 2 Iodo 5 Thenoyl Hydrotropic Acid Complexes

X-ray Crystal Structure of P-(2'-Iodo-5'-thenoyl)hydrotropic acid in Complex with Prostaglandin (B15479496) H2 Synthase-1 (PDB ID: 1PGE)rcsb.orgebi.ac.uknih.govnih.gov

The crystal structure of PGHS-1 from sheep (Ovis aries) in a complex with this compound, also known as iodosuprofen, was solved using X-ray diffraction to a resolution of 3.50 Å. rcsb.org This structure, deposited in the Protein Data Bank (PDB) with the accession code 1PGE, reveals the inhibitor bound within the cyclooxygenase (COX) active site of the enzyme. rcsb.orgebi.ac.uknih.gov The enzyme in this structure is a homodimer, a common characteristic of PGHS isoforms. ebi.ac.ukuiuc.edu

Table 1: Crystallographic Data for PDB Entry 1PGE

| Parameter | Value |

| PDB ID | 1PGE rcsb.org |

| Experimental Method | X-ray Diffraction rcsb.org |

| Resolution | 3.50 Å rcsb.org |

| R-Value Work | 0.189 rcsb.org |

| R-Value Free | 0.231 rcsb.org |

| R-Value Observed | 0.189 rcsb.org |

| Source Organism | Ovis aries (Sheep) rcsb.orgebi.ac.uk |

| Ligand(s) | This compound (ISF), Heme (HEM), N-Acetyl-D-Glucosamine (NAG), 1,2-Ethanediol (BOG) rcsb.org |

| Deposition Date | 1995-12-02 rcsb.org |

| Release Date | 1997-01-11 rcsb.org |

Data sourced from the RCSB Protein Data Bank. rcsb.org

The crystallization of ovine PGHS-1, an integral membrane protein, presents significant challenges. anl.gov Generally, protocols for obtaining crystals of PGHS-1 involve solubilizing the enzyme with detergents and using specific precipitants. anl.govnih.gov For instance, different crystal forms of ovine PGHS-1 have been grown using conditions such as 1.0 M potassium tartrate at pH 8.4 or 2.0-2.5 M sodium formate. anl.gov For the 1PGE structure, data were collected using X-ray diffraction techniques. rcsb.org The use of cryoprotectants like glycerol (B35011) is also a common practice in data collection for PGHS-1 crystals to prevent damage from radiation and freezing. nih.gov

The binding pocket for this compound is the cyclooxygenase (COX) active site, which is a long, hydrophobic channel extending from the enzyme's membrane-binding domain into its catalytic core. anl.govnih.gov The structure of 1PGE, although at a moderate resolution of 3.50 Å, provides a clear model of how the inhibitor occupies this channel. rcsb.org The hydrophobic nature of the pocket accommodates the nonpolar regions of the inhibitor, while specific polar interactions help to anchor it in place. nih.gov This channel is the same one that binds the natural substrate, arachidonic acid, explaining the compound's role as a competitive inhibitor. uiuc.eduanl.gov

Analysis of the PGHS-1 active site has identified several key amino acid residues that are crucial for ligand binding and catalysis. nih.gov While the precise interactions for this compound are determined by its specific structure, the residues lining the COX channel are conserved. Mutational studies on PGHS-1 have categorized these residues based on their function in binding the natural substrate, arachidonic acid. These residues are also critical for the binding of inhibitors that occupy the same site.

Table 2: Key Functional Residues in the PGHS-1 Cyclooxygenase Active Site

| Functional Role | Key Amino Acid Residues |

| Hydrogen Abstraction from Substrate | Tyr-385 nih.govresearchgate.net |

| High-Affinity Substrate Binding | Arg-120 nih.govresearchgate.net |

| Positioning of Substrate for Catalysis | Gly-533, Tyr-348 nih.govresearchgate.net |

| Ensuring Correct Substrate Conformation | Val-349, Trp-387, Leu-534 nih.govresearchgate.net |

These residues form the binding site and are directly implicated in the interaction with ligands like this compound. nih.govresearchgate.net

Analysis of Ligand Conformation and Orientation within the Active Sitercsb.organl.gov

Within the COX active site of PGHS-1, this compound adopts a specific conformation that maximizes its interactions with the surrounding amino acid residues. rcsb.org The propionic acid moiety of the molecule typically forms a salt bridge with a positively charged residue, such as Arg-120, at the opening of the active site. nih.gov The rest of the molecule extends down the hydrophobic channel. anl.gov The thenoyl and phenyl rings orient themselves to fit within the contours of the pocket, establishing numerous van der Waals contacts with the hydrophobic side chains of residues like valine, leucine, and isoleucine that line the channel. nih.gov

Implications of Iodine Atom Placement for Electron Density Mappingrcsb.organl.gov

The inclusion of an iodine atom in the structure of this compound is a deliberate design choice for crystallographic purposes. ebi.ac.uk Iodine is a heavy atom with 53 electrons, making it a strong scatterer of X-rays. enthu.comshef.ac.uk In X-ray crystallography, this strong scattering results in a high peak in the electron density map, which serves as an unambiguous marker for the ligand's position and orientation within the enzyme's active site. ebi.ac.uk This technique, known as heavy-atom derivatization, is particularly useful for solving the phase problem in crystallography and for precisely locating the ligand, especially at moderate resolutions like that of the 1PGE structure. rcsb.org

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of P-(2'-Iodo-5'-thenoyl)hydrotropic acid with PTGS1/COX-1

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org It is instrumental in understanding the binding mode and estimating the strength of the interaction.

A critical first step in any docking study is the validation of the chosen algorithm and scoring function. nih.gov This is typically achieved by redocking the co-crystallized ligand into the binding site of the protein and comparing the predicted pose with the experimentally determined one. scielo.brresearchgate.net For this compound, the availability of the crystal structure of its complex with COX-1 (PDB ID: 1PGE) is invaluable. nih.gov

The validation process involves extracting the ligand, this compound, from the 1PGE crystal structure and then docking it back into the binding site of the COX-1 protein. The accuracy of the docking protocol is assessed by calculating the root-mean-square deviation (RMSD) between the heavy atoms of the docked ligand pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm can accurately reproduce the experimental binding mode. scielo.brnih.gov

| Docking Validation Parameter | Description | Acceptance Criteria |

| Redocking | Docking the co-crystallized ligand back into the receptor's active site. | --- |

| Root-Mean-Square Deviation (RMSD) | The measure of the average distance between the atoms of the docked ligand and the experimental ligand. | < 2.0 Å |

This table outlines the standard procedure for validating a molecular docking protocol using a known crystal structure.

Once validated, the docking protocol can be used to predict the binding mode of this compound within the COX-1 active site. The active site of COX-1 is a long, hydrophobic channel. The docking results would reveal the specific orientation of the ligand, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

The scoring functions used in docking algorithms provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). scielo.br These scores are used to rank different poses and to compare the binding of different ligands. For this compound, the predicted binding energy would quantify the strength of its interaction with COX-1. Key residues in the COX-1 active site, such as Arg120 and Tyr355, are known to be crucial for the binding of many NSAIDs, and docking studies would elucidate their specific roles in accommodating this particular ligand. scielo.br

| Interaction Type | Potential Interacting Residues in COX-1 | Predicted Contribution to Binding |

| Hydrogen Bonding | Arg120, Tyr355, Ser530 | Anchoring the carboxylate group of the ligand. |

| Hydrophobic Interactions | Val349, Leu352, Ile523, Met522 | Stabilization of the thenoyl and phenyl rings. |

| Halogen Bonding | Residues in proximity to the iodine atom | Potential for enhanced binding affinity. |

This table illustrates the types of interactions and key residues that would be analyzed in a docking study of this compound with COX-1.

Modern docking algorithms can account for ligand flexibility, allowing the ligand to adopt different conformations within the binding site. This is crucial for accurately predicting the binding mode, as ligands often change their shape upon binding. patsnap.com

Furthermore, the binding of a ligand can induce conformational changes in the protein, a phenomenon known as induced fit. nih.govyoutube.com While standard docking often treats the protein as rigid, more advanced techniques can allow for side-chain flexibility or even backbone movements. A "selective induced fit" has been proposed for some COX-1 inhibitors, where the protein structure adapts to the specific ligand. nih.gov Docking studies can provide initial clues about these induced-fit effects by observing how the ligand fits into the binding pocket and whether minor adjustments of the protein structure would lead to better interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov This allows for a more detailed understanding of the stability of the complex and the energetics of binding.

Starting from the docked pose or the crystal structure, an MD simulation of the this compound-COX-1 complex in a simulated physiological environment (water, ions) can be performed. The simulation trajectory provides a wealth of information about the conformational dynamics of both the ligand and the protein.

Analysis of the trajectory, for instance by calculating the RMSD of the protein backbone and the ligand over time, can assess the stability of the complex. researchgate.net A stable complex will show relatively small fluctuations around an equilibrium conformation. The simulation also allows for the observation of the flexibility of different parts of the protein and the ligand, revealing which regions are more rigid and which are more mobile.

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous and often more accurate measure of binding affinity than the scores from docking. mdpi.com Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation snapshots. nih.govmdpi.com

These calculations break down the binding free energy into different components, such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This provides a detailed picture of the driving forces behind the binding of this compound to COX-1.

| Energy Component | Description | Expected Contribution |

| ΔE_vdw | Van der Waals energy | Favorable (negative) |

| ΔE_elec | Electrostatic energy | Favorable (negative) |

| ΔG_polar | Polar solvation energy | Unfavorable (positive) |

| ΔG_nonpolar | Non-polar solvation energy | Favorable (negative) |

| ΔG_bind | Total Binding Free Energy | Favorable (negative) |

This table presents a typical breakdown of the components of binding free energy calculated using MM/PBSA or MM/GBSA methods.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These computational methods, such as Density Functional Theory (DFT), allow for the detailed analysis of its structure, reactivity, and electronic properties. nih.govnih.gov By solving approximations of the Schrödinger equation, researchers can model molecular behavior and predict various chemical phenomena, providing insights that are complementary to experimental data. nih.gov

Determination of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution and allowing for the identification of electrophilic and nucleophilic sites. researchgate.net

For this compound, an MEP surface would reveal distinct regions of charge localization. The areas around the oxygen atoms of the carboxylic acid and the carbonyl linker are expected to show a negative potential (typically colored red or yellow), indicating electron-rich regions susceptible to electrophilic attack. researchgate.netnih.gov These sites are key to forming hydrogen bonds or interacting with positively charged residues in a biological target. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (colored blue), highlighting its role as a hydrogen bond donor. youtube.comyoutube.com

The presence of the highly electronegative iodine atom on the thiophene (B33073) ring introduces a region of interest. While halogens can be electron-withdrawing, larger halogens like iodine can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding. researchgate.net An MEP analysis would clarify the electronic nature of this iodine substituent and its potential to form specific interactions.

Illustrative Electrostatic Potential Characteristics of this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Interaction Role |

|---|---|---|

| Carboxylic Acid (O atoms) | Negative | Hydrogen Bond Acceptor, Metal Ion Coordination |

| Carbonyl Oxygen | Negative | Hydrogen Bond Acceptor |

| Carboxylic Acid (H atom) | Positive | Hydrogen Bond Donor |

| Thiophene Ring (Iodine) | Variable (potential for σ-hole) | Halogen Bond Donor |

| Phenyl & Thiophene Rings | Near-neutral to slightly negative | π-stacking, Hydrophobic Interactions |

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

In the context of this compound, the HOMO is likely to be distributed across the electron-rich thiophene and phenyl rings. The LUMO, conversely, would likely be centered on the carbonyl group and the carboxylic acid moiety, which are electron-withdrawing. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com Quantum chemical calculations for similar non-steroidal anti-inflammatory drugs (NSAIDs) have correlated HOMO energy with inhibitory potency, suggesting that charge transfer is an important aspect of their mechanism of action. nih.govnih.gov

Analysis of these orbitals for this compound would provide quantitative data on its reactivity profile. The energies of these orbitals, along with derived parameters like chemical potential, hardness, and softness, offer a more nuanced understanding of its electronic behavior than what can be inferred from structure alone. mdpi.comnih.gov

Table of Illustrative Quantum Chemical Parameters for Profen-Class Compounds

| Parameter | Symbol | Typical Value Range (eV) | Significance for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -5.5 | Electron-donating ability; higher values suggest greater ease of oxidation. |

| LUMO Energy | ELUMO | -1.5 to -0.5 | Electron-accepting ability; lower values indicate greater ease of reduction. |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. youtube.com |

| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. |

| Chemical Potential | μ | -4.0 to -3.0 | Electron escaping tendency; calculated as (EHOMO + ELUMO) / 2. |

Note: These values are illustrative and based on typical DFT calculations for related NSAIDs like ibuprofen (B1674241) and naproxen. mdpi.comnih.gov Actual values for this compound would require specific calculations.

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. researchgate.net This approach significantly accelerates the early stages of research by prioritizing a smaller number of promising candidates for experimental testing. nih.gov For this compound, which is an analog of the NSAID suprofen, the likely target for such screening would be the cyclooxygenase (COX) enzymes. researchgate.net

The process begins with the creation of a virtual library of analogs. This can be achieved by systematically modifying the core scaffold of this compound. Modifications could include:

Altering the substituent on the thiophene ring (e.g., replacing iodine with other halogens or small alkyl groups).

Changing the position of substituents on the phenyl ring.

Modifying the propionic acid side chain (e.g., esterification or amidation).

Replacing the thiophene ring with other heterocyclic systems.

These virtual libraries can contain thousands to millions of compounds. diva-portal.org Each compound is then computationally "docked" into the active site of the target protein (e.g., COX-2), and a scoring function is used to estimate the binding affinity. nih.gov Compounds with the best scores are selected for further analysis or synthesis.

Illustrative Virtual Library of this compound Analogs

| Analog ID | R1 (on Thiophene) | R2 (on Phenyl) | R3 (Propionic Acid) | Research Rationale |

|---|---|---|---|---|

| PITHA-001 | -Br | H | -COOH | Investigate effect of a smaller halogen on binding. |

| PITHA-002 | -Cl | H | -COOH | Further explore halogen size and electronegativity. |

| PITHA-003 | -I | 3-F | -COOH | Introduce fluorine to modulate electronic properties of the phenyl ring. |

| PITHA-004 | -I | H | -COOCH3 | Explore bioisosteric replacement of the carboxylic acid to alter polarity. |

| PITHA-005 | -CH3 | H | -COOH | Replace halogen with a small hydrophobic group. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles (for research purposes, not drug development)

Pharmacophore modeling is a powerful ligand-based design strategy used when the 3D structure of a target is unknown or when researchers want to understand the common chemical features shared by a set of active molecules. researchgate.netdovepress.com A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com

For a class of compounds like the analogs of this compound, which are likely COX inhibitors, a pharmacophore model could be generated based on the structures of known active inhibitors (e.g., suprofen, ketoprofen, indomethacin). chemspider.com The key features would likely include:

A hydrogen bond acceptor (the carboxylate oxygen).

A hydrogen bond donor (the carboxylic acid hydrogen).

One or more hydrophobic/aromatic centers (the phenyl and thiophene rings).

An optional halogen bonding site (the iodine atom).

Once developed, this pharmacophore model serves as a 3D query to screen virtual databases for novel compounds that possess these features in the correct spatial arrangement. nih.gov This approach is not limited to finding compounds with the same chemical scaffold but can identify structurally diverse molecules that fulfill the same interaction requirements, offering a pathway to discovering novel chemical classes for research. nih.gov

P 2 Iodo 5 Thenoyl Hydrotropic Acid As a Chemical Probe in Biochemical and Cell Biology Research

Applications in Mapping Enzyme Active Sites and Allosteric Pockets

The precise understanding of an enzyme's active site is fundamental to deciphering its mechanism of action and for the rational design of inhibitors. P-(2'-Iodo-5'-thenoyl)hydrotropic acid has been instrumental in the structural elucidation of cyclooxygenase-1 (COX-1). A notable application was in the successful crystallization and X-ray diffraction of ovine COX-1. nih.govacs.org The rationale for using this specific compound was the incorporation of a heavy iodine atom into the structure of the known NSAID suprofen. This modification, while causing a slight decrease in inhibitory potency, provided the necessary heavy atom for localizing the inhibitor within the enzyme's active site, especially in crystallographic studies with limited resolution. nih.govacs.org

The resulting crystal structure (PDB entry 1PGE) at a 3.5 Å resolution provided significant insights into the binding interactions of the inhibitor with the COX-1 active site. nih.govacs.org The cyclooxygenase active site is a long, hydrophobic channel. For most fatty acid substrates and inhibitors, the carboxyl group interacts with key residues at the constriction of this channel, namely Arginine-120 and Tyrosine-355. nih.govnih.gov The remainder of the molecule extends up into the hydrophobic recess of the channel. The structure of this compound bound to COX-1 confirmed these general binding principles and provided a detailed map of the inhibitor's orientation and contacts within the active site. This information is invaluable for understanding how the enzyme accommodates its substrates and how it is inhibited by non-steroidal anti-inflammatory drugs (NSAIDs).

Key Residues in the COX-1 Active Site Interacting with Inhibitors:

| Residue | Location/Role | Interaction Type |

| Arg-120 | Constriction of the active site channel | Forms a salt bridge with the carboxylate group of the inhibitor. nih.govnih.gov |

| Tyr-355 | Constriction of the active site channel | Forms a hydrogen bond with the carboxylate group of the inhibitor. nih.govnih.gov |

| Tyr-385 | Apex of the active site | Catalytic residue involved in the radical-mediated reaction mechanism. nih.govacs.org |

| Ser-530 | Side of the active site channel | Site of acetylation by aspirin, leading to irreversible inhibition. nih.gov |

Utility in Defining Structure-Activity Relationships (SAR) for Cyclooxygenase Inhibitors

The development of selective inhibitors for the two isoforms of cyclooxygenase, COX-1 and COX-2, has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org The study of structure-activity relationships (SAR) is crucial in this endeavor, and compounds like this compound serve as important scaffolds for understanding these relationships.

The general SAR for many COX inhibitors reveals the importance of a diaryl substitution on a central carbocyclic or heterocyclic core. researchgate.net this compound possesses such a diaryl ketone structure, with a phenylpropanoic acid moiety and an iodinated thenoyl group. The acidic propanoic acid side chain is a common feature in the "profed" class of NSAIDs and is critical for anchoring the inhibitor to the active site, primarily through interactions with Arg-120 and Tyr-355. nih.govnih.govresearchgate.net

The selectivity for COX-2 over COX-1 is often attributed to the presence of a smaller valine residue in COX-2 (Val-523) compared to the bulkier isoleucine residue in COX-1 (Ile-523). researchgate.net This substitution creates a hydrophobic side pocket in the COX-2 active site that can accommodate bulkier substituents on the inhibitor. researchgate.netresearchgate.net The thenoyl group of this compound and its substituents can be modified to explore interactions with this side pocket, thereby modulating COX-2 selectivity. The presence of an electron-withdrawing group, such as the iodine atom, on one of the aryl rings is also a feature that has been explored in SAR studies of COX inhibitors. researchgate.net

Development as a Research Tool for Mechanistic Elucidation of Eicosanoid Pathways

The eicosanoid signaling pathway is a complex cascade that begins with the release of arachidonic acid from cell membranes and its subsequent metabolism by enzymes like cyclooxygenases and lipoxygenases. nih.govnih.gov The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is the precursor for a variety of biologically active prostanoids, including prostaglandins (B1171923) and thromboxanes. nih.govacs.org These molecules are key mediators of inflammation, pain, and fever.

Chemical probes that can selectively inhibit specific enzymes in this pathway are indispensable for dissecting the roles of different eicosanoids in physiological and pathological processes. This compound, as a potent inhibitor of cyclooxygenase, serves as such a tool. By blocking the production of PGH2, researchers can investigate the downstream consequences of reduced prostanoid synthesis. This allows for the elucidation of the specific functions of COX-1 and COX-2 derived prostanoids in various biological contexts. For instance, using a COX inhibitor can help determine whether a particular inflammatory response is dependent on the production of prostaglandins.

The general mechanism of the cyclooxygenase reaction involves the generation of a tyrosyl radical at Tyr-385, which then abstracts a hydrogen atom from arachidonic acid, initiating a series of reactions that lead to the formation of PGG2, and subsequently PGH2. nih.govacs.org Inhibitors like this compound physically occupy the active site, preventing arachidonic acid from binding and thereby halting the entire downstream cascade.

Use in In Vitro Cell-Based Assays to Study COX-Dependent Biological Processes (e.g., inflammation models in cell culture)

In vitro cell-based assays are fundamental tools for studying cellular processes in a controlled environment. To investigate COX-dependent biological processes such as inflammation, researchers often utilize cell culture models. A common approach is to use macrophage-like cell lines, such as RAW 264.7, which can be stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov This response typically involves the upregulation of COX-2 expression and the subsequent production of pro-inflammatory mediators like prostaglandin E2 (PGE2). nih.gov

In this context, this compound can be used as a chemical probe to confirm the role of COX enzymes in the observed inflammatory phenomena. For example, if the addition of this compound to the cell culture prior to or during LPS stimulation leads to a dose-dependent reduction in PGE2 production, it provides strong evidence that the inflammatory response is mediated by the cyclooxygenase pathway.

Furthermore, these assays can be used to quantify the potency of inhibitors and to study their effects on other cellular readouts, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other enzymes involved in inflammation. nih.gov

Example of an In Vitro Cell-Based Assay for Inflammation:

| Step | Description | Purpose |

| 1. Cell Culture | Macrophage-like cells (e.g., RAW 264.7) are grown in a suitable medium. | To have a consistent and reproducible biological system. |

| 2. Pre-treatment | Cells are treated with varying concentrations of this compound. | To assess the inhibitory effect of the compound. |

| 3. Stimulation | Cells are stimulated with an inflammatory agent like LPS. | To induce a COX-dependent inflammatory response. |

| 4. Measurement of Readouts | The supernatant is collected to measure the levels of PGE2, TNF-α, IL-6, etc., using techniques like ELISA. Cell lysates can be used to measure COX-2 protein expression via Western blot. | To quantify the effect of the inhibitor on inflammatory markers. |

By employing this compound in such assays, researchers can effectively probe the involvement of cyclooxygenase in various biological processes and screen for novel anti-inflammatory agents.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation P-(2'-Iodo-5'-thenoyl)hydrotropic acid Derivatives with Enhanced Research Utility

The foundational work on Iodosuprofen has primarily utilized it as a crystallographic probe for the COX-1 active site. nih.gov Future efforts should focus on designing and synthesizing next-generation derivatives with expanded and enhanced research utility. This can be envisioned in several ways:

Derivatives for Novel Targets: While Iodosuprofen is a known COX inhibitor, the broader class of NSAIDs has been shown to have off-target effects. researchgate.netnih.gov Future synthetic endeavors could focus on modifying the Iodosuprofen scaffold to enhance affinity for these non-COX targets, such as the tumor-associated NADH oxidase (tNOX). nih.gov This could involve altering the electronics and sterics of the thenoyl ring or modifying the hydrotropic acid moiety to better fit the binding sites of these alternative targets.

Scaffolds for Targeted Drug Delivery: The Iodosuprofen structure can serve as a scaffold for the development of targeted drug delivery systems. nih.govnih.govmdpi.comstonybrook.edu By attaching cytotoxic agents or other therapeutic molecules to the Iodosuprofen scaffold, it may be possible to deliver these payloads to tissues with high COX expression, such as inflamed tissues or certain types of tumors. The iodine atom also presents an opportunity for the development of theranostic agents, combining therapeutic action with imaging capabilities.

Conformationally Restricted Analogs: The synthesis of rigidified analogs of Iodosuprofen could provide more precise information about the bioactive conformation required for binding to various targets. researchgate.net By locking the molecule into specific spatial arrangements, researchers can better understand the three-dimensional requirements for molecular recognition.

| Derivative Concept | Potential Research Utility | Key Synthetic Strategy |

| Novel Target Derivatives | Exploration of non-COX signaling pathways. | Modification of the thenoyl ring and hydrotropic acid moiety. |

| Targeted Drug Delivery Scaffolds | Targeted therapy for inflammatory diseases and cancer. | Conjugation of therapeutic payloads to the Iodosuprofen scaffold. |

| Conformationally Restricted Analogs | Elucidation of bioactive conformations for various targets. | Introduction of cyclic constraints or rigid linkers. |

Investigation of Binding to Other Related Enzymes or Protein Targets (in in vitro or in vivo animal models)

A significant unexplored area is the potential interaction of Iodosuprofen and its derivatives with protein targets other than COX enzymes. Research has indicated that some NSAIDs exert their effects through COX-independent mechanisms. researchgate.netnih.gov

A key candidate for investigation is the tumor-associated NADH oxidase (tNOX), a cell surface protein implicated in cancer cell proliferation. nih.gov Studies have shown that several NSAIDs, including ibuprofen (B1674241) and celecoxib, can inhibit tNOX activity at nanomolar concentrations. Given the structural similarities, it is plausible that Iodosuprofen could also interact with this enzyme. Future in vitro studies should assess the inhibitory activity of Iodosuprofen against tNOX. Positive results would warrant further investigation in in vivo animal models of cancer to determine if Iodosuprofen or its derivatives could serve as novel anti-cancer agents.

Furthermore, a systematic screening of Iodosuprofen against a panel of related enzymes, such as other oxidoreductases or lipoxygenases, could reveal unexpected interactions and open new avenues for research and therapeutic development.

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

While X-ray crystallography has been instrumental in visualizing the static binding of Iodosuprofen to COX-1, a deeper understanding of the dynamic and energetic aspects of this interaction can be achieved through the application of advanced biophysical techniques. nih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including enthalpy and entropy changes. Surface Plasmon Resonance (SPR) can be used to determine the kinetics of binding, providing association and dissociation rate constants. These methods would offer a more nuanced understanding of how modifications to the Iodosuprofen scaffold affect its binding affinity and kinetics for COX enzymes and other potential targets.

Moreover, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the solution-state structure and dynamics of Iodosuprofen and its complexes with target proteins, providing insights that are complementary to solid-state crystal structures.

| Biophysical Technique | Information Gained | Relevance to Iodosuprofen Research |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS, KD) | Understanding the driving forces of binding. |

| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff, KD) | Quantifying the rates of association and dissociation. |

| Nuclear Magnetic Resonance (NMR) | Solution structure and dynamics | Characterizing ligand-protein interactions in a more physiological environment. |

Development of Chemical Biology Tools Based on Iodosuprofen Scaffold

The Iodosuprofen scaffold is ripe for development into sophisticated chemical biology tools for target identification, validation, and imaging. nih.gov

Photo-crosslinking Probes: The incorporation of a photoreactive group, such as a diazirine or benzophenone, onto the Iodosuprofen scaffold would create powerful photoaffinity probes. researchgate.netnih.govdundee.ac.uk These probes, upon photoactivation, can form covalent bonds with their binding partners, allowing for the identification of known and novel targets from complex biological samples like cell lysates or even in living cells. The iodine atom can serve as a "heavy atom" to aid in the crystallographic phasing of protein-ligand complexes. glenresearch.com

Fluorescent Probes: Attaching a fluorophore to the Iodosuprofen molecule could enable the visualization of its subcellular localization and its interaction with target proteins in real-time using advanced microscopy techniques.

Affinity-based Probes: Immobilizing Iodosuprofen onto a solid support would create an affinity matrix for capturing interacting proteins from cellular extracts, facilitating the discovery of new binding partners.

Elucidating the Role of the Hydrotropic Acid Moiety in Specific Molecular Recognition Events (structural aspects, not solubilizing properties)

The hydrotropic acid moiety, specifically the propionic acid group, is a common feature among profen-class NSAIDs and is crucial for their interaction with the active site of COX enzymes. However, its role in specific molecular recognition events beyond its known hydrogen bonding and ionic interactions with Arg120 and Tyr355 in COX is not fully understood from a broader structural perspective. nih.govnih.gov

Future research should explore the structural significance of this moiety in more detail. This could involve the synthesis and evaluation of Iodosuprofen analogs where the carboxylic acid is replaced with various bioisosteres. nih.govucc.ieresearchgate.netnih.govdrughunter.com Bioisosteres are chemical groups with similar physical or chemical properties to the original functional group. Replacing the carboxylic acid with moieties like tetrazoles, hydroxamic acids, or sulfonamides could reveal how changes in acidity, geometry, and hydrogen bonding capacity affect binding affinity and selectivity for COX and other potential targets.

常见问题

Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what assays validate its inhibitory activity?

- Methodological Answer : The compound is linked to PTGS2 (COX-2) in DrugBank (ID: DB03752) as an experimental inhibitor. Competitive binding assays, such as fluorescence polarization or surface plasmon resonance (SPR), can quantify inhibition constants (Kᵢ). Computational docking (e.g., Glide in Schrödinger Suite) with COX-1 (PDB: 1PGE) shows a root mean square deviation (RMSD) of 0.32 Å after redocking, confirming binding pose reproducibility .

Q. What hydrotropic mechanisms differentiate this compound from traditional hydrotropes like xylene sulfonic acid?

- Methodological Answer : Unlike alkylbenzene sulfonates, which reduce surface tension via micelle formation, this compound’s iodine and thenoyl groups may enhance solubility through π-π stacking or halogen bonding. Comparative studies using UV absorption spectroscopy or dynamic light scattering (DLS) can assess aggregation behavior in aqueous solutions .

Advanced Research Questions

Q. How can computational docking protocols be optimized for this compound to resolve discrepancies in binding site predictions?

- Methodological Answer : Remove redundant protein chains (e.g., Chain B in 1PGE) to simplify the active site. Use OPLS-AA force fields for intermediate docking stages and minimize non-hydrogen atom RMSD to ≤0.3 Å. Validate with RMSD calculations between co-crystallized and redocked ligands; a threshold of <1.0 Å ensures reliability .

Q. What strategies address contradictory data in hydrotropic activity assays, such as variations in root curvature responses observed in plant models?

- Methodological Answer : Control for auxin signaling interference using inhibitors like 3-chloro-4-hydroxyphenylacetic acid (CHPAA) or TIBA. Measure hydrotropic curvature and elongation growth at multiple timepoints (e.g., 4 h and 8 h post-stimulation) with ≥40 biological replicates. Statistical analysis (Tukey HSD test, P<0.05) identifies confounding factors .

Q. How can multi-omics data integration improve drug-repurposing studies for this compound?

- Methodological Answer : Leverage transcriptomic (e.g., PTGS2 expression) and chemoproteomic datasets to map off-target interactions. Use tools like STRING-DB for pathway enrichment analysis. Prioritize "experimental" status compounds (per DrugBank) for in vitro validation, focusing on COX-independent pathways .

Q. What analytical techniques quantify the compound’s solubility enhancement in hydrophobic systems, and how do results compare to COSMO-RS predictions?

- Methodological Answer : Conduct phase-solubility studies with lauric acid or similar hydrophobic agents. Compare experimental solubility gains to COSMO-RS model predictions, which simulate σ-profiles and activity coefficients. Discrepancies >10% may indicate unaccounted intermolecular forces (e.g., halogen bonding) .

Data Contradiction Analysis

Q. How should researchers reconcile differences in reported RMSD values for docking this compound across studies?

- Methodological Answer : Variability in RMSD (e.g., 0.32 Å vs. higher values) often stems from protein preparation steps. Standardize protocols: (1) Remove non-essential water molecules, (2) optimize protonation states of His residues, (3) use consistent force fields (OPLS-AA vs. AMBER). Cross-validate with independent software (AutoDock Vina) to confirm pose robustness .

Tables for Key Data

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。